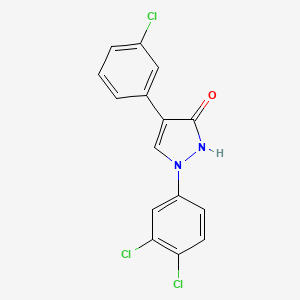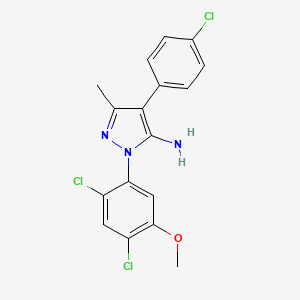
4-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Descripción general
Descripción
4-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound characterized by the presence of chlorinated phenyl groups and a pyrazolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 3-chlorobenzaldehyde with 3,4-dichlorophenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazolone ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazolones and dihydropyrazolones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-(3,4-dichlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-(3-chlorophenyl)-1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
4-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of both 3-chlorophenyl and 3,4-dichlorophenyl groups, which may confer distinct chemical and biological properties compared to other pyrazolone derivatives. This unique structure may result in different reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O/c16-10-3-1-2-9(6-10)12-8-20(19-15(12)21)11-4-5-13(17)14(18)7-11/h1-8H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKWTPLQJYKLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN(NC2=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dimethyl-4,6-diphenyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B3036908.png)
![4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide](/img/structure/B3036909.png)
![4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenesulfonamide](/img/structure/B3036911.png)
![3-(2-amino-4-pyrimidinyl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B3036912.png)
![6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3036913.png)
![2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B3036915.png)



![3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B3036922.png)
![4-chloro-N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B3036923.png)
![2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B3036926.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dimorpholino-1,3-propanedione](/img/structure/B3036928.png)
